molecular formula C8H17ClO2S B15328883 3-(Chloromethyl)-1-(ethylsulfonyl)pentane

3-(Chloromethyl)-1-(ethylsulfonyl)pentane

Cat. No.: B15328883
M. Wt: 212.74 g/mol
InChI Key: DQLZORWRQCQHAE-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-(ethylsulfonyl)pentane is an organic compound characterized by the presence of a chloromethyl group and an ethylsulfonyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-(ethylsulfonyl)pentane typically involves the chloromethylation of 1-(ethylsulfonyl)pentane. This can be achieved through the reaction of 1-(ethylsulfonyl)pentane with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the pentane backbone to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-(ethylsulfonyl)pentane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The ethylsulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfide derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to oxidize the ethylsulfonyl group.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

Major Products Formed

    Substitution: Products include alcohols, amines, and thiols depending on the nucleophile used.

    Oxidation: Sulfone derivatives are the major products.

    Reduction: Sulfide derivatives are formed upon reduction.

Scientific Research Applications

3-(Chloromethyl)-1-(ethylsulfonyl)pentane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

    Biological Studies: The compound can be employed in biochemical assays and studies to investigate its effects on biological systems.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-(ethylsulfonyl)pentane involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The ethylsulfonyl group can participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-1-(methylsulfonyl)pentane
  • 3-(Chloromethyl)-1-(propylsulfonyl)pentane
  • 3-(Chloromethyl)-1-(butylsulfonyl)pentane

Uniqueness

3-(Chloromethyl)-1-(ethylsulfonyl)pentane is unique due to the specific combination of the chloromethyl and ethylsulfonyl groups, which confer distinct reactivity and properties. Compared to its analogs, it may exhibit different reactivity patterns and applications, making it valuable for specific synthetic and industrial purposes.

Properties

Molecular Formula

C8H17ClO2S

Molecular Weight

212.74 g/mol

IUPAC Name

3-(chloromethyl)-1-ethylsulfonylpentane

InChI

InChI=1S/C8H17ClO2S/c1-3-8(7-9)5-6-12(10,11)4-2/h8H,3-7H2,1-2H3

InChI Key

DQLZORWRQCQHAE-UHFFFAOYSA-N

Canonical SMILES

CCC(CCS(=O)(=O)CC)CCl

Origin of Product

United States

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